2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide
Description
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 5-chlorothiophene-2-sulfonyl moiety and an N-(2-phenylethyl) substituent. This structure combines electron-withdrawing sulfonyl and aromatic groups, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c15-12-6-7-14(20-12)21(18,19)10-13(17)16-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMRIUJNUMNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Features:
- Core Acetamide Backbone : Shared across all analogs.
- Sulfonyl Group : Present in the main compound and analogs like 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide ().
- Aromatic Substituents : The N-(2-phenylethyl) group in the main compound vs. N-(4-methoxybenzyl) () or indole-based groups ().
Substituent Impact:
- 5-Chlorothiophene-2-sulfonyl : The electron-withdrawing chlorine and sulfonyl groups may stabilize interactions with polar residues in target proteins (e.g., β-catenin in Wnt inhibitors; ).
- Comparison with 4-Methoxybenzyl Analog () : The methoxy group introduces additional hydrogen-bonding capacity, which could alter solubility or target affinity.
Data Table: Key Compounds and Properties
Research Findings and Implications
- Activity-Structure Relationships : The 5-chlorothiophene-sulfonyl group is critical for target engagement, as seen in COX inhibition () and commercial biochemicals ().
- Synthetic Feasibility : High-yield methods from could be adapted for the main compound, though chloro-substituent reactivity () may require tailored conditions.
- Toxicological Gaps : Analogous compounds (e.g., ) lack thorough toxicity profiles, emphasizing the need for safety studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
